2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Description
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 612541-12-5) is a fluorinated sulfonyl chloride derivative with the molecular formula C₈H₆ClF₃O₃S and a molecular weight of 274.64 g/mol. This compound is characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position on the benzene ring, which significantly influences its electronic and steric properties. It is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters for applications in pharmaceuticals, agrochemicals, and fluorescent probes .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-3-2-5(8(10,11)12)4-7(6)16(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOADGGLIGJXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Formation Using Sulfonyl Chlorides and Bases
According to patent WO2013065066A1, substituted benzenesulfonyl chlorides such as p-nitrobenzenesulfonyl chloride and trifluoromethyl-substituted benzenesulfonyl chlorides can be prepared by reacting suitable aromatic precursors with sulfonyl chlorides in the presence of a base and suitable solvents like dichloromethane or tetrahydrofuran (THF).
- Reagents: Methoxy-substituted trifluoromethylbenzene derivatives, sulfonyl chlorides.
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
- Bases: Typically organic bases or amine equivalents to facilitate substitution.
- Temperature: Reflux or controlled heating to maintain reaction progress.
This method allows the introduction of the sulfonyl chloride group with retention of substitution pattern and functional groups.
Direct Sulfonylation of Aromatic Amines
In the synthesis of related sulfonamide compounds, 2-(trifluoromethyl)benzenesulfonyl chloride derivatives are prepared by sulfonylation of aromatic amines with aryl sulfonyl chlorides in pyridine at elevated temperatures (around 80°C) for several hours.
- Example: Reaction of 4-(4-chlorophenyl)-2-thiazolamine with 2-(trifluoromethyl)benzenesulfonyl chloride in pyridine.
- Purification: Column chromatography using methanol and dichloromethane mixtures.
- Yield: Moderate to good yields (e.g., 51% in reported cases).
This method indirectly confirms the availability and synthetic accessibility of this compound as a reagent or intermediate.
Data Table: Summary of Preparation Conditions
Research Findings and Analytical Notes
- The presence of the trifluoromethyl group significantly influences the reactivity and stability of the sulfonyl chloride. Electron-withdrawing effects facilitate sulfonyl chloride formation but require controlled conditions to avoid decomposition.
- Methoxy substitution at the ortho position may cause steric hindrance, necessitating optimized reaction conditions such as solvent choice and temperature control.
- Purification techniques such as salt formation, crystallization, and chromatographic methods are essential to achieve high purity products suitable for further synthetic applications.
- Literature indicates that sulfonyl chlorides with trifluoromethyl substituents are stable under typical sulfonylation reaction conditions but sensitive to moisture, requiring dry solvents and inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at -20°C in a sealed, dry environment to prevent hydrolysis .
- Hazards : Classified under GHS hazard code H314 (causes severe skin burns and eye damage) .
Comparison with Structurally Similar Sulfonyl Chlorides
The reactivity, stability, and applications of sulfonyl chlorides are highly dependent on substituent patterns. Below is a comparative analysis of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride with analogous compounds:
Substituent Effects on Reactivity and Stability
Table 1: Substituent Positions and Key Properties
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The methoxy group (-OCH₃) in the target compound donates electrons via resonance, reducing electrophilicity at the sulfonyl chloride group compared to fluoro (-F) or chloro (-Cl) substituents. This makes the target compound less reactive in nucleophilic substitutions than 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride .
- Trifluoromethyl (-CF₃) groups enhance thermal stability and lipophilicity, making these compounds valuable in pesticide and drug design .
Steric Effects :
Table 2: Hazard Profiles
Notable Risks:
- The target compound’s -20°C storage requirement distinguishes it from analogs like 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which may be stored at ambient temperatures due to lower hydrolysis sensitivity .
Biological Activity
Introduction
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, also known by its CAS number 612541-12-5, is a sulfonyl chloride derivative that has garnered attention in various fields of chemical research, particularly for its biological activities. This compound exhibits properties that make it a potential candidate for pharmaceutical applications, especially in antimicrobial and anticancer research.
- Molecular Formula : C₉H₈ClF₃O₂S
- Molecular Weight : 286.67 g/mol
- Appearance : Typically exists as a colorless to pale yellow liquid.
- Solubility : Soluble in polar solvents like dichloromethane and ethanol.
The biological activity of this compound is primarily attributed to its ability to modify biological targets through the formation of covalent bonds. This compound can act as a reactive electrophile, which interacts with nucleophilic sites on enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonyl chlorides, including this compound, exhibit significant antibacterial properties against various strains of bacteria.
These findings suggest that the presence of trifluoromethyl and methoxy groups enhances the compound's antibacterial potency, making it competitive with established antibiotics like linezolid.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown potential in anticancer applications. Studies have indicated that sulfonyl chlorides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptosis-related pathways.
Case Studies
-
Antibacterial Efficacy Against Gram-positive Bacteria
A study evaluated the efficacy of several benzenesulfonate derivatives against Gram-positive cocci, demonstrating that compounds similar to this compound exhibited MIC values significantly lower than cytotoxicity thresholds against human lung fibroblasts (MRC-5), indicating a favorable therapeutic index . -
Structure-Activity Relationship (SAR) Analysis
Another research highlighted the importance of substituents on the benzenesulfonate scaffold. Compounds with additional electron-withdrawing groups like trifluoromethyl showed enhanced activity against enterococci, suggesting that further modifications could optimize their antibacterial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via chlorination of its sulfonic acid precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. For example, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is synthesized by reacting the sulfonic acid derivative with SOCl₂, yielding the sulfonyl chloride and byproducts like SO₂ and HCl . Adjusting reaction time (6–12 hours) and solvent choice (e.g., dichloromethane) can improve yields to >85%. Purification involves vacuum distillation or recrystallization from non-polar solvents.
Q. How should researchers handle moisture sensitivity and storage conditions for this compound?
- Methodological Answer : The sulfonyl chloride group is highly moisture-sensitive. Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis . For experimental use, pre-dry glassware, use anhydrous solvents (e.g., THF or acetonitrile), and perform reactions under nitrogen/argon. Immediate quenching of excess reagent with aqueous NaHCO₃ is recommended post-reaction to avoid degradation.
Q. What solvent systems are effective for reactions involving this compound?
- Methodological Answer : Polar aprotic solvents like acetonitrile or dichloromethane are ideal due to their ability to stabilize intermediates and enhance nucleophilic substitution kinetics . For solubility challenges in aqueous systems, dimethylacetamide (DMA) or DMSO can be used, but prolonged exposure to these solvents at high temperatures may degrade the compound.
Advanced Research Questions
Q. How do the electron-withdrawing substituents (methoxy and trifluoromethyl) influence reactivity in nucleophilic substitutions?
- Methodological Answer : The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups exert opposing electronic effects. The –CF₃ group is strongly electron-withdrawing via inductive effects, increasing the electrophilicity of the sulfonyl chloride group, while the methoxy group donates electrons via resonance, creating regioselective reactivity. Computational DFT studies can map charge distribution to predict preferential reaction sites . For example, nucleophilic attack occurs predominantly at the sulfonyl chloride rather than the methoxy-substituted ring position.
Q. What analytical techniques are critical for characterizing synthetic intermediates and byproducts?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential for tracking trifluoromethyl group integrity (δ –60 to –65 ppm).
- LC-MS : Monitors reaction progress and detects hydrolyzed byproducts (e.g., sulfonic acids).
- XRD : Resolves crystal structure ambiguities caused by fluorine’s electron density effects .
- TGA/DSC : Assesses thermal stability, with decomposition typically observed >200°C .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer : Molecular docking and QSAR models evaluate interactions with biological targets (e.g., enzyme active sites). For instance, the trifluoromethyl group’s hydrophobicity and metabolic stability can be modeled using Schrödinger’s Glide or AutoDock Vina. MD simulations (AMBER/CHARMM) predict solvation effects and conformational flexibility in aqueous vs. organic phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
